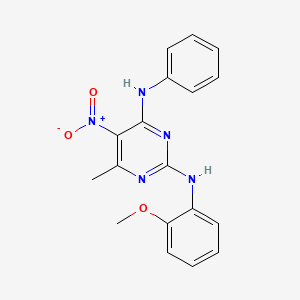![molecular formula C17H11N3O5S B5226831 N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5226831.png)
N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as NBDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of indole, which has been synthesized using several methods.
科学研究应用
N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases, matrix metalloproteinases, and β-lactamases. These enzymes are involved in various physiological and pathological processes, such as cancer, inflammation, and bacterial infections. Therefore, this compound has been proposed as a potential therapeutic agent for these conditions.
作用机制
The mechanism of action of N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the formation of a covalent bond between the sulfonamide group of this compound and the active site of the target enzyme. This covalent bond inhibits the enzyme activity by blocking the access of the substrate to the active site. The inhibition of enzymes by this compound is irreversible, which makes it a potent inhibitor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target enzyme and the biological system under study. In general, the inhibition of carbonic anhydrases by this compound leads to a decrease in the production of bicarbonate ions, which affects the acid-base balance in the body. The inhibition of matrix metalloproteinases by this compound leads to a decrease in the degradation of extracellular matrix proteins, which affects tissue remodeling and repair. The inhibition of β-lactamases by this compound leads to an increase in the effectiveness of β-lactam antibiotics against bacterial infections.
实验室实验的优点和局限性
The advantages of using N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments include its potent inhibitory activity, its irreversible mechanism of action, and its selectivity towards specific enzymes. The limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity towards non-target enzymes, and its potential off-target effects.
未来方向
There are several future directions for the research on N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is the development of more efficient synthesis methods for this compound and its derivatives. Another direction is the identification of new target enzymes for this compound, which could lead to the discovery of new therapeutic applications. Finally, the development of this compound-based imaging agents for the detection of enzyme activity in vivo is another promising direction for future research.
Conclusion:
In conclusion, this compound, or this compound, is a potent inhibitor of several enzymes with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The research on this compound is expected to continue to expand and contribute to the development of new therapeutic and diagnostic tools.
合成方法
The synthesis of N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be achieved using several methods. One of the most commonly used methods is the reaction between 4-nitroaniline and 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride in the presence of a base. This reaction yields this compound as a yellowish solid with a melting point of 285-287°C. Other methods involve the use of different starting materials and reaction conditions.
属性
IUPAC Name |
N-(4-nitrophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S/c21-17-13-3-1-2-12-15(9-8-14(18-17)16(12)13)26(24,25)19-10-4-6-11(7-5-10)20(22)23/h1-9,19H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCLFZFCLVWNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-3-pyrrolidinol](/img/structure/B5226763.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B5226794.png)
![methyl N-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-phenylalaninate](/img/structure/B5226797.png)
![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5226807.png)
![1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B5226820.png)
![N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide](/img/structure/B5226825.png)

![N-(1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5226842.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide hydrobromide](/img/structure/B5226844.png)
![3-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5226854.png)
![2-{5-[(3-methoxyphenyl)amino]-2,4-dinitro-1H-imidazol-1-yl}ethanol](/img/structure/B5226855.png)
